molecular formula C20H26N4O2 B7689193 N-[6-methoxy-1-(2-methylpropyl)pyrazolo[3,4-b]quinolin-3-yl]-2,2-dimethylpropanamide CAS No. 714283-59-7

N-[6-methoxy-1-(2-methylpropyl)pyrazolo[3,4-b]quinolin-3-yl]-2,2-dimethylpropanamide

Cat. No.: B7689193
CAS No.: 714283-59-7
M. Wt: 354.4 g/mol
InChI Key: NVKPUIUQUNVJJH-UHFFFAOYSA-N
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Description

N-[6-methoxy-1-(2-methylpropyl)pyrazolo[3,4-b]quinolin-3-yl]-2,2-dimethylpropanamide is a complex organic compound belonging to the class of pyrazoloquinolines This compound is characterized by its unique structure, which includes a pyrazole ring fused to a quinoline ring, with various substituents that contribute to its distinct chemical properties

Preparation Methods

The synthesis of N-[6-methoxy-1-(2-methylpropyl)pyrazolo[3,4-b]quinolin-3-yl]-2,2-dimethylpropanamide involves several key steps. One common method is the Friedländer condensation, which involves the reaction of an anthranilic acid derivative with a ketone or aldehyde in the presence of a catalyst. Another approach is the multicomponent reaction, where multiple reactants are combined in a single reaction vessel to form the desired product. Industrial production methods often involve optimizing these synthetic routes to achieve higher yields and purity .

Chemical Reactions Analysis

N-[6-methoxy-1-(2-methylpropyl)pyrazolo[3,4-b]quinolin-3-yl]-2,2-dimethylpropanamide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Substitution reactions often involve halogenating agents such as bromine or chlorine. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it has been studied for its potential as a fluorescent sensor due to its photophysical properties. In medicine, it has shown promise as a potential therapeutic agent for various diseases, including cancer, due to its ability to inhibit specific enzymes and signaling pathways. In industry, it is used in the development of new materials with unique properties .

Mechanism of Action

The mechanism of action of N-[6-methoxy-1-(2-methylpropyl)pyrazolo[3,4-b]quinolin-3-yl]-2,2-dimethylpropanamide involves its interaction with specific molecular targets. It is known to inhibit certain enzymes, such as tropomyosin receptor kinases (TRKs), which play a role in cell proliferation and differentiation. By inhibiting these enzymes, the compound can disrupt signaling pathways involved in cancer cell growth and survival. The molecular targets and pathways involved include the Ras/Erk, PLC-γ, and PI3K/Akt pathways .

Comparison with Similar Compounds

N-[6-methoxy-1-(2-methylpropyl)pyrazolo[3,4-b]quinolin-3-yl]-2,2-dimethylpropanamide can be compared with other similar compounds, such as pyrazolo[3,4-b]pyridines and quinolinyl-pyrazoles. These compounds share structural similarities but differ in their substituents and specific chemical properties. The uniqueness of this compound lies in its specific substituents, which confer distinct photophysical and biological properties .

Properties

IUPAC Name

N-[6-methoxy-1-(2-methylpropyl)pyrazolo[3,4-b]quinolin-3-yl]-2,2-dimethylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N4O2/c1-12(2)11-24-18-15(17(23-24)22-19(25)20(3,4)5)10-13-9-14(26-6)7-8-16(13)21-18/h7-10,12H,11H2,1-6H3,(H,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVKPUIUQUNVJJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1C2=C(C=C3C=C(C=CC3=N2)OC)C(=N1)NC(=O)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901320810
Record name N-[6-methoxy-1-(2-methylpropyl)pyrazolo[3,4-b]quinolin-3-yl]-2,2-dimethylpropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901320810
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

19.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49646231
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

714283-59-7
Record name N-[6-methoxy-1-(2-methylpropyl)pyrazolo[3,4-b]quinolin-3-yl]-2,2-dimethylpropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901320810
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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